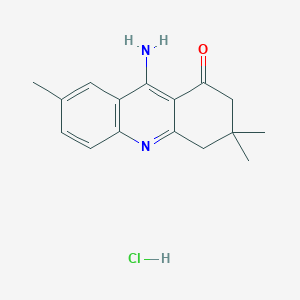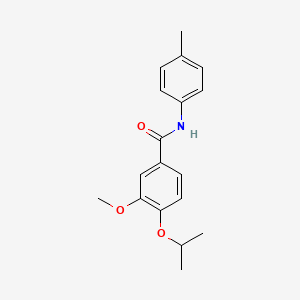
9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used in various applications, such as dyes, fluorescent materials, and laser technologies .
Preparation Methods
The synthesis of 9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride involves several steps. One common method includes the reaction of 3,3,7-trimethyl-2,4-dihydroacridin-1-one with ammonia or an amine under specific conditions . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other acridine derivatives . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique properties make it valuable for studying DNA intercalation and enzyme inhibition . Additionally, it is used in industrial applications, such as dyes and fluorescent materials .
Mechanism of Action
The mechanism of action of 9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride involves DNA intercalation, which affects biological processes involving DNA and related enzymes . It can inhibit topoisomerase and telomerase enzymes, leading to its anticancer activity . The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Compared to other acridine derivatives, 9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride exhibits unique properties due to its specific structure . Similar compounds include N-(2-(dimethylamino)ethyl)acridine-4-carboxamide, triazoloacridone, and amsacrine . These compounds share some biological activities but differ in their specific applications and mechanisms of action .
Properties
IUPAC Name |
9-amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-9-4-5-11-10(6-9)15(17)14-12(18-11)7-16(2,3)8-13(14)19;/h4-6H,7-8H2,1-3H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWATVYRUVUJDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CC(CC(=O)C3=C2N)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
![N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5494831.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)

![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-[3-[(4-bromobenzoyl)amino]propyl]pyridine-3-carboxamide](/img/structure/B5494872.png)

![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate](/img/structure/B5494889.png)
![5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B5494896.png)
